molecular formula C13H24O11 B023143 beta-Methylmelibiose CAS No. 107911-44-4

beta-Methylmelibiose

Cat. No.: B023143
CAS No.: 107911-44-4
M. Wt: 356.32 g/mol
InChI Key: ZQPVHVKWCGZNDW-YFKDRYSXSA-N
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Description

β-Methylmelibiose (methyl β-D-melibioside) is a methylated derivative of melibiose (α-D-galactopyranosyl-(1→6)-D-glucose), where a methyl group replaces the reducing-end hydroxyl group. This modification confers unique conformational and biochemical properties, making it a valuable tool in glycobiology and structural studies. Notably, β-methylmelibiose has been used to study carbohydrate-protein interactions, such as its binding to the ricin B-chain (Rb), a lectin involved in toxin internalization . Nuclear magnetic resonance (NMR) studies, including transferred nuclear Overhauser effect (TRNOE) experiments, have revealed that β-methylmelibiose adopts distinct conformations in solution (major: ω ≈ 170°, minor: ω ≈ -60°) compared to its protein-bound state, where the minor conformer is excluded due to steric clashes with Rb .

Properties

CAS No.

107911-44-4

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7-,8+,9+,10-,11-,12-,13+/m1/s1

InChI Key

ZQPVHVKWCGZNDW-YFKDRYSXSA-N

SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O

Other CAS No.

107911-44-4

Synonyms

eta-methylmelibiose
methyl beta-melibioside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Melibiose (α-D-Galactopyranosyl-(1→6)-D-Glucose)
  • Structural Differences : Unlike β-methylmelibiose, melibiose retains a free reducing end, enabling participation in glycosylation reactions.
  • Conformational Dynamics : Melibiose exhibits greater flexibility in solution due to the absence of the methyl group, allowing both syn and anti conformations of the α-1,6 glycosidic bond.
  • Biological Interactions: Melibiose is actively transported via the melibiose permease (MelB) in E. coli, a symporter dependent on Na⁺ or H⁺ gradients .
2.2. Methyl-α-Melibioside
  • Structural Differences: The α-anomeric methyl group alters the spatial orientation of the disaccharide, impacting protein binding.
  • Conformational Stability: TRNOE studies suggest methyl-α-melibioside adopts a narrower range of glycosidic torsion angles (ω ≈ 60–180°) compared to β-methylmelibiose .
  • Binding to Ricin B-Chain : Both methylated derivatives bind Rb, but β-methylmelibiose exhibits stronger affinity due to optimal alignment of its galactose moiety with Rb’s binding pockets .
2.3. Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucose)
  • Glycosidic Linkage : Lactose has a β-1,4 linkage versus β-methylmelibiose’s α-1,6 linkage.
  • Enzymatic Susceptibility: Lactose is hydrolyzed by β-galactosidase, whereas β-methylmelibiose is resistant due to its non-reducing end methylation.

Key Research Findings and Data

Property β-Methylmelibiose Melibiose Methyl-α-Melibioside
Glycosidic Bond Angles ω ≈ 170° (major), -60° (minor) Flexible (syn/anti) ω ≈ 60–180°
Solubility in Water Moderate High Moderate
Binding to Ricin B-Chain Strong (excludes minor conformer) Weak/No binding Moderate
Transport via MelB No Yes (Na⁺/H⁺-dependent) No

Functional Implications

  • Protein Binding Specificity: The exclusion of β-methylmelibiose’s minor conformer by Rb highlights how subtle structural changes (e.g., methylation) can enforce conformational selection in ligand-receptor interactions .
  • Enzymatic Resistance : Methylation at the reducing end renders β-methylmelibiose resistant to glycosidases, making it a stable analog for probing carbohydrate metabolism .
  • Transport Limitations : The lack of MelB-mediated transport underscores the importance of hydroxyl groups in substrate recognition by transporters .

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